3-Pyrimidin-2-yl-1H-indole is a compound that combines the structural features of pyrimidine and indole, two important classes of heterocyclic compounds. Indoles are known for their diverse biological activities, including anticancer and anti-inflammatory properties, while pyrimidines are often involved in nucleic acid metabolism and other cellular functions. The integration of these two moieties into 3-pyrimidin-2-yl-1H-indole enhances its potential for various scientific applications, particularly in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of indole derivatives with pyrimidine-containing reagents. The synthesis of 3-pyrimidin-2-yl-1H-indole has been detailed in several studies focusing on the development of novel indole derivatives with enhanced biological activities .
3-Pyrimidin-2-yl-1H-indole is classified as an indole derivative due to its indole core structure. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure—in this case, nitrogen from both the pyrimidine and indole rings.
The synthesis of 3-pyrimidin-2-yl-1H-indole can be achieved through several methods, including:
In a typical synthesis procedure, a base such as sodium hydride is used to deprotonate the indole, followed by the addition of a pyrimidine halide under controlled temperature conditions (often at elevated temperatures) to promote substitution reactions. The resulting mixture is then purified using techniques such as column chromatography.
The molecular structure of 3-pyrimidin-2-yl-1H-indole consists of a fused ring system where the pyrimidine ring is substituted at the second position relative to the nitrogen atom on the indole ring. This unique structure contributes to its biological activity.
The compound's molecular formula is typically represented as CHN, with a molecular weight of approximately 184.20 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its structure during synthesis .
3-Pyrimidin-2-yl-1H-indole can participate in various chemical reactions due to its functional groups:
The reactivity of 3-pyrimidin-2-yl-1H-indole can be influenced by substituents on both the indole and pyrimidine rings, affecting its electronic properties and steric hindrance during reactions .
The mechanism of action for compounds like 3-pyrimidin-2-yl-1H-indole often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit enzymes like SIRT1 (Silent Information Regulator 1), which plays a crucial role in cellular regulation and metabolism.
Studies indicate that these compounds may modulate signaling pathways related to cell survival and apoptosis, thereby exhibiting potential anticancer properties . Molecular docking studies have provided insights into binding affinities and interactions with target proteins.
3-Pyrimidin-2-yl-1H-indole typically appears as a solid at room temperature, with melting points varying based on purity and specific structural modifications.
Key chemical properties include:
Relevant analyses often include:
The applications of 3-pyrimidin-2-yl-1H-indole span several fields:
The structural hybrid 3-pyrimidin-2-yl-1H-indole represents an emerging privileged scaffold in targeted drug discovery, characterized by its planar bicyclic architecture that facilitates diverse non-covalent interactions with biological targets. This core integrates the complementary pharmacophoric features of indole (a ubiquitous heterocycle in natural bioactive molecules) and pyrimidine (a versatile nitrogen-rich scaffold prevalent in nucleotide chemistry and kinase inhibition). The indole moiety contributes hydrophobic bulk and hydrogen-bonding capacity via its NH group, while the pyrimidine ring offers additional hydrogen-bond acceptor/donor sites and π-stacking capability. This synergy enables high-affinity binding to structurally conserved regions of therapeutic targets, particularly in oncology and metabolic disease [2] [4]. The scaffold’s synthetic versatility allows extensive modifications at the indole C-5/C-6 positions, the pyrimidine C-4/C-5 sites, and via linker groups, enabling precise optimization of pharmacological properties [1] [2].
Indole-pyrimidine hybrids exhibit potent and selective anticancer activities through diverse mechanisms, positioning them as next-generation alternatives to overcome resistance associated with conventional chemotherapeutics. Key mechanistic pathways include nuclear receptor modulation, non-apoptotic cell death induction, and kinase inhibition:
Nur77 Nuclear Receptor Modulation: Compound 8b (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide) exemplifies Nur77-targeted strategies. It binds Nur77 with high affinity (KD = 3.58 ± 0.16 µM), triggering mitochondrial translocation and conversion of Bcl-2 from anti-apoptotic to pro-apoptotic conformations. This mechanism induces cytochrome c release and caspase-independent death in hepatocellular carcinoma (HepG2) cells. In vivo, 8b significantly suppresses tumor growth in HepG2 xenograft models (TGI >70%) without observable toxicity, validating Nur77 as a druggable target for liver cancer [1].
Methuosis Induction: Derivatives like 12A (a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide) provoke catastrophic vacuolization via macropinosome accumulation—a hallmark of methuosis. This mechanism bypasses apoptotic resistance in triple-negative breast cancer (MDA-MB-231) and other malignancies. 12A activates MAPK/JNK signaling, causing endoplasmic reticulum (ER)-derived vacuole formation and ER stress. Crucially, it exhibits pan-cytotoxicity against cancer cells (IC50 < 2 µM in MDA-MB-231, HeLa) while sparing normal cells (SI > 10), and achieves ~60% tumor growth inhibition in xenografts [2].
Cytoplasmic Vacuolation and Paraptosis: Hybrids such as 4-PQBH induce Nur77-mediated cytoplasmic vacuolation and paraptosis (a caspase-independent death mode). With sub-micromolar Nur77 binding (KD = 1.17 µM) and high selectivity (SIHepG2/LO2 = 6.66), this mechanism offers an alternative for apoptosis-resistant cancers [1].
Table 1: Anti-Cancer Activities of Key 3-Pyrimidin-2-yl-1H-indole Derivatives
Compound | Molecular Target | Cellular Mechanism | Potency (IC50 or KD) | Cancer Models |
---|---|---|---|---|
8b | Nur77 | Mitochondrial apoptosis | KD = 3.58 ± 0.16 µM | HepG2 (liver) |
12A | MAPK/JNK pathway | Methuosis | IC50 = 1.2 µM (MDA-MB-231) | Breast, HeLa |
4-PQBH | Nur77 | Paraptosis | KD = 1.17 µM | HepG2 |
10g | Nur77 | Autophagic death | KD = 2.25–4.10 µM | HepG2 |
Structural determinants for these activities include:
Indole scaffolds have evolved from natural product-inspired templates to rationally designed hybrids, driven by advances in synthetic methodology and target elucidation:
Early Natural Products (Pre-2000): Indole alkaloids like vincristine (tubulin inhibitor) and reserpine (neurotransmitter depleter) established indole as a bioactive core. Limitations included complex synthesis and off-target toxicity [2] [4].
First-Generation Synthetic Indoles (2000–2015): Focused on mono-indole derivatives:
Panobinostat (hydroxamic acid-linked indole): HDAC inhibitor for myeloma.These retained significant toxicity due to poor selectivity [2].
Hybridization Era (2015–Present): Rational integration of indole with complementary heterocycles:
Table 2: Evolution of Indole-Based Anticancer Scaffolds
Era | Representative Scaffold | Target/Mechanism | Limitations |
---|---|---|---|
Natural products | Vinca alkaloids | Tubulin polymerization | Neurotoxicity, supply constraints |
Mono-indoles | Sunitinib (indole-2-one) | Multi-kinase inhibition | Off-target effects, resistance |
Indole hybrids | 3-Pyrimidin-2-yl-1H-indole | Nur77 modulation, methuosis | Requires tumor-targeted delivery |
Critical innovations enabling current hybrids include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9